molecular formula C12H17NO2 B11959736 Ethyl (2,3-dimethylanilino)acetate CAS No. 2345-06-4

Ethyl (2,3-dimethylanilino)acetate

Cat. No.: B11959736
CAS No.: 2345-06-4
M. Wt: 207.27 g/mol
InChI Key: OPERCKJVRMDHPG-UHFFFAOYSA-N
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Description

Ethyl (2,3-dimethylanilino)acetate (IUPAC: ethyl 2-(2,3-dimethylanilino)benzoate) is an ester derivative featuring a 2,3-dimethyl-substituted anilino group attached to a benzoate core. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 269.34 g/mol . This compound is structurally characterized by an ethyl ester moiety and a dimethylanilino group, which confer unique steric and electronic properties.

Properties

CAS No.

2345-06-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-(2,3-dimethylanilino)acetate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)8-13-11-7-5-6-9(2)10(11)3/h5-7,13H,4,8H2,1-3H3

InChI Key

OPERCKJVRMDHPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC=CC(=C1C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via deprotonation of 2,3-dimethylaniline by a base, forming a nucleophilic amine anion. This intermediate attacks the electrophilic carbon of ethyl chloroacetate, displacing chloride and forming the target ester5.

Key Reaction Conditions

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous solvents.

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide (DMF), tetrahydrofuran (THF)) enhance nucleophilicity.

  • Temperature : 60–80°C for 6–12 hours to ensure complete conversion5.

Purification
Crude product is typically washed with aqueous solutions (e.g., 5% HCl) to remove unreacted aniline, followed by distillation under reduced pressure (b.p. ~150–160°C at 15 mmHg)5.

Yield Optimization

  • Stoichiometry : A 1:1.2 molar ratio of 2,3-dimethylaniline to ethyl chloroacetate minimizes side products.

  • Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity.

Condensation of 2,3-Dimethylaniline with Ethyl Bromoacetate

An alternative approach employs ethyl bromoacetate, which offers higher reactivity than chloroacetate due to bromide’s superior leaving-group ability.

Comparative Analysis

ParameterEthyl Chloroacetate RouteEthyl Bromoacetate Route
Reactivity ModerateHigh
Reaction Time 6–12 hours3–6 hours
Cost LowerHigher
By-Products HCl (gaseous)HBr (gaseous)

Industrial Considerations
While ethyl bromoacetate accelerates reaction kinetics, its higher cost and corrosive by-products (HBr) make it less favorable for large-scale production compared to the chloroacetate route5.

One-Pot Synthesis via Tischenko Reaction

Patent literature (e.g., EP1117631B1) highlights the Tischenko reaction for ester synthesis, which could be adapted for this compound. This method involves oxidation of ethanol to acetaldehyde, followed by condensation with 2,3-dimethylaniline-glycine derivatives.

Steps

  • Oxidation : Ethanol → acetaldehyde using a palladium/silica catalyst.

  • Condensation : Acetaldehyde reacts with (2,3-dimethylanilino)acetic acid under acidic conditions.

  • Esterification : In situ esterification with ethanol via azeotropic distillation (Dean-Stark apparatus)5.

Advantages

  • Integration of multiple steps reduces purification needs.

  • High purity (>98%) achievable via selective hydrogenation of carbonyl by-products.

Enzymatic Esterification

Emerging methodologies employ lipases (e.g., Candida antarctica Lipase B) for green synthesis. The enzyme catalyzes ester bond formation between (2,3-dimethylanilino)acetic acid and ethanol in non-aqueous media.

Optimization Parameters

  • Solvent : tert-Butanol or ionic liquids enhance enzyme stability.

  • Temperature : 30–40°C to prevent denaturation.

  • Yield : ~70–80% after 24–48 hours.

Limitations

  • Higher costs of enzymatic catalysts.

  • Longer reaction times compared to chemical methods.

Industrial-Scale Production Challenges

By-Product Management

  • Dimethylacetanilide : Forms via over-alkylation; mitigated by controlling stoichiometry.

  • Polymerization : Additives like hydroquinone inhibit radical formation during distillation5.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,3-dimethylanilino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens.

Major Products Formed

    Hydrolysis: 2,3-dimethylaniline and ethyl acetate.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted aniline derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Ethyl (2,3-dimethylanilino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2,3-dimethylanilino)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2,3-dimethylaniline, which can then participate in various biochemical reactions. The aniline derivative may interact with enzymes and receptors, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Molecular Formula Functional Groups Key Structural Differences
This compound C₁₇H₁₉NO₂ Ester, anilino, methyl Benzoate core with 2,3-dimethylaniline
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Ester, ketone, phenyl Acetoacetate backbone with phenyl
Methyl Aceto Acetate C₅H₈O₃ Ester, ketone Smaller alkyl chain (methyl vs. ethyl)
4-(2,3-Dimethylanilino)pent-3-en-2-one C₁₃H₁₇NO Ketone, enamine Enaminoketone structure without ester

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) Boiling Point (°C) Notable Spectral Data (NMR)
This compound Not reported Not reported ¹H NMR (CDCl₃): δ 7.2–6.6 (aromatic), 4.2 (OCH₂CH₃), 2.3 (CH₃)
Methyl 2-(2,3-dimethylanilino)benzoate 96–98 Not reported ¹H NMR (CDCl₃): δ 7.5–6.8 (aromatic), 3.9 (OCH₃), 2.3 (CH₃)
Ethyl 2-phenylacetoacetate Not reported Not reported ¹³C NMR: δ 201.1 (C=O), 168.5 (ester)

Notes:

  • This compound’s steric hindrance from the 2,3-dimethylanilino group may reduce solubility in polar solvents compared to less-substituted analogs.
  • The enaminoketone derivative (C₁₃H₁₇NO) exhibits intramolecular N–H···O hydrogen bonding, enhancing crystallinity .

Key Insights :

  • Pharmaceutical Relevance: this compound’s role as a degradation product underscores its importance in drug stability testing . In contrast, ethyl 2-phenylacetoacetate is a precursor in active pharmaceutical ingredient (API) synthesis .
  • Catalytic and Material Science: Enaminoketones like 4-(2,3-dimethylanilino)pent-3-en-2-one are utilized in catalysis and fluorescence studies due to their conjugated π-systems and metal-binding capacity .

Q & A

Q. How do hydrogen-bonding networks influence the compound’s crystallographic packing and stability?

  • Analysis : Identify S(6) ring motifs from N–H⋯O bonds and O–H⋯O chains in crystal lattices. Use Mercury software to calculate packing coefficients (~0.75) and assess thermal stability via TGA .

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